1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-79-1) is a synthetic small molecule belonging to the aryl-urea class, characterized by a benzodioxole ring linked via a urea bridge to a pyrazole ring bearing an oxan-2-ylmethyl substituent. Its molecular formula is C17H20N4O4 with a molecular weight of 344.371 g/mol.

Molecular Formula C17H20N4O4
Molecular Weight 344.371
CAS No. 2034229-79-1
Cat. No. B2721337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea
CAS2034229-79-1
Molecular FormulaC17H20N4O4
Molecular Weight344.371
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H20N4O4/c22-17(19-12-4-5-15-16(7-12)25-11-24-15)20-13-8-18-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,14H,1-3,6,10-11H2,(H2,19,20,22)
InChIKeyFAPTUYDDUHALOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-79-1): Structural Identity and Pharmacophore Classification for Procurement Decisions


1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-79-1) is a synthetic small molecule belonging to the aryl-urea class, characterized by a benzodioxole ring linked via a urea bridge to a pyrazole ring bearing an oxan-2-ylmethyl substituent. Its molecular formula is C17H20N4O4 with a molecular weight of 344.371 g/mol . The benzodioxole-pyrazole-urea chemotype is associated with inhibition of cyclooxygenase-1/2 (COX-1/2), 5-lipoxygenase (5-LOX), and selected kinase targets [1][2]. This compound is supplied as a research-grade chemical, typically at ≥95% purity, serving as a scaffold for structure–activity relationship (SAR) exploration and target identification campaigns .

Why Generic Substitution of 1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea with Other Benzodioxole-Pyrazole Ureas Is Scientifically Unreliable


The benzodioxole-pyrazole urea family contains numerous structural isomers and analogs where the nature and position of the heterocyclic substituent on the pyrazole nitrogen profoundly influences target selectivity and potency [1]. For example, the oxan-2-ylmethyl substituent in CAS 2034229-79-1 introduces a tetrahydropyran ring attached at the 2-position via a methylene linker, creating a specific spatial orientation that differs from the oxan-4-yl regioisomer or the directly N-attached oxan-2-yl analog . In related kinase-directed pyrazole-urea series, subtle changes to the N-substituent have been shown to alter kinase inhibition profiles from dual EGFR/KDR targeting to selective p38α MAPK inhibition [2][3]. Interchanging these compounds without quantitative comparative binding or cellular data risks selecting a molecule with divergent pharmacology, confounding experimental results.

Quantitative Differentiation Evidence for 1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-79-1) Against Its Closest Structural Analogs


Structural Isomer Differentiation: Oxan-2-ylmethyl vs. Oxan-4-ylmethyl Substituent

CAS 2034229-79-1 contains an oxan-2-ylmethyl (tetrahydro-2H-pyran-2-ylmethyl) group attached to the pyrazole N1 via a CH2 linker. Its closest structural isomer, 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea (CAS 1797867-29-8), features the oxan-4-ylmethyl regioisomer . The 2-position attachment creates a chiral center at C2 of the tetrahydropyran ring, introducing stereochemical complexity absent in the 4-position analog. This topological difference alters the spatial projection of the tetrahydropyran oxygen lone pair, which can form distinct hydrogen-bond interactions with protein targets. In pyrazole-urea p38α kinase inhibitor series, analogous N1 substituent modifications have been shown to shift selectivity from dual EGFR/KDR (61%/88% inhibition) toward selective p38α MAPK engagement [1][2].

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Linker Length Distinction: N-Methylene Spacer vs. Direct N-Attachment to Tetrahydropyran

CAS 2034229-79-1 incorporates a methylene (-CH2-) spacer between the pyrazole N1 and the oxan-2-yl ring. In contrast, the analog 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea features direct N-attachment of the tetrahydropyran to pyrazole without a linker . The presence of the methylene spacer increases the conformational flexibility and extends the distance between the pyrazole core and the tetrahydropyran oxygen by approximately 1.5 Å (one C-C bond length). In kinase inhibitor design, analogous linker-length modifications have been associated with shifts in binding mode between DFG-in and DFG-out conformations, altering potency and residence time [1][2].

Medicinal Chemistry Target Engagement Molecular Recognition

Class-Level Biological Activity: COX-2/5-LOX Dual Inhibition Potential

While direct biological data for CAS 2034229-79-1 are not publicly available as of the search date, structurally related benzodioxole-pyrazole urea hybrids have demonstrated dual COX-2/5-LOX inhibition with defined IC50 values. In a systematic study of benzodioxole-pyrazole hybrids, lead compounds exhibited in vivo anti-inflammatory and analgesic efficacy comparable to diclofenac [1]. Compound 26 from this series showed high COX-1/COX-2 selectivity in vitro, while compounds 11 and 17 reduced TNF-α levels by 85.19% and 97.71%, respectively [1]. Additionally, a benzodioxol-pyrazol-urea derivative achieved 61% EGFR inhibition and 88% KDR (VEGFR-2) inhibition in kinase assays [2]. The oxan-2-ylmethyl substituent in CAS 2034229-79-1, by analogy to piperidine- and tetrahydropyran-containing SAR series, may confer improved solubility and metabolic stability relative to unsubstituted or benzyl-substituted analogs [3].

Inflammation COX-2 Inhibition 5-LOX Inhibition Analgesic

Benzodioxole Moiety Role: Metabolic Stability Compared to Phenyl Analogs

The benzodioxole (1,3-benzodioxole) moiety in CAS 2034229-79-1 distinguishes it from simple phenyl-urea analogs such as 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea . Benzodioxole-containing compounds have been shown to exhibit enhanced metabolic stability in certain contexts due to the electron-withdrawing effect of the methylenedioxy bridge, which can reduce oxidative metabolism at the phenyl ring [1][2]. In the context of kinase inhibitors, the benzodioxole group has been employed as a bioisostere that maintains target affinity while improving pharmacokinetic profiles relative to unsubstituted phenyl derivatives [2].

Metabolic Stability Drug Metabolism Pharmacokinetics

Recommended Research and Industrial Application Scenarios for 1-(2H-1,3-Benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 2034229-79-1)


Kinase Profiling and Selectivity Screens Against EGFR, KDR (VEGFR-2), and p38α MAPK Panels

Based on class-level evidence that benzodioxole-pyrazole urea derivatives inhibit EGFR (61%), KDR (88%), and—with appropriate N1 substitution—p38α MAPK [1][2], CAS 2034229-79-1 is well-suited for inclusion in kinase selectivity profiling panels. Its unique oxan-2-ylmethyl substituent (distinct from the oxan-4-yl isomer, CAS 1797867-29-8) may confer differential selectivity that can be quantified through head-to-head IC50 determination against a panel of 50–100 kinases . This application directly addresses the procurement question: users testing multiple benzodioxole-pyrazole ureas in parallel can map how the tetrahydropyran attachment point shifts selectivity fingerprints.

SAR Studies of COX-2/5-LOX Dual Inhibitors with Modified N1-Heterocyclic Substituents

The benzodioxole-pyrazole urea scaffold has validated dual COX-2/5-LOX inhibitory activity with in vivo anti-inflammatory efficacy [1]. CAS 2034229-79-1 extends this chemotype by introducing the oxan-2-ylmethyl group. Researchers can systematically compare its COX-1/COX-2 selectivity index and 5-LOX IC50 against published leads (e.g., Compound 26 from Abd El Razik et al., 2017) and against the oxan-4-yl analog (CAS 1797867-29-8) to determine whether the 2-position tetrahydropyran attachment enhances or diminishes dual inhibition potency .

Chemical Biology Tool Compound for Intracellular Target Engagement Assays

The tetrahydropyran oxygen in the oxan-2-ylmethyl group provides a hydrogen-bond acceptor site that may engage kinase hinge regions or COX enzyme active sites differently than the oxan-4-yl isomer [1][2]. CAS 2034229-79-1 can serve as a probe in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments to identify which intracellular targets are engaged by the oxan-2-ylmethyl vs. oxan-4-ylmethyl topoisomer. The chiral nature of the 2-tetrahydropyranyl group further enables enantiomer-specific target engagement studies .

Anti-Inflammatory Lead Optimization in Academic Drug Discovery

Given the demonstrated in vivo analgesic and anti-inflammatory activity of benzodioxole-pyrazole hybrids comparable to diclofenac [1], CAS 2034229-79-1 is a candidate for lead optimization programs targeting inflammatory diseases. Its procurement enables measurement of TNF-α suppression (benchmarked against 85–98% reduction by class leads), myeloperoxidase inhibition, and antioxidant capacity in LPS-stimulated macrophage models [1]. The oxan-2-ylmethyl group may improve aqueous solubility relative to benzyl-substituted analogs, facilitating formulation for in vivo dosing [2].

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.